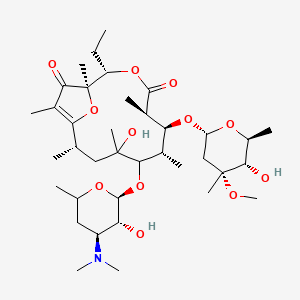

Sporeamicin A

Description

Properties

Molecular Formula |

C37H63NO12 |

|---|---|

Molecular Weight |

713.9 g/mol |

IUPAC Name |

(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione |

InChI |

InChI=1S/C37H63NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-19,21-27,29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19?,21-,22+,23-,24-,25-,26-,27+,29-,31-,32?,34-,35?,36+,37+/m0/s1 |

InChI Key |

SZZIJYBWFJCYOX-SJCUUROJSA-N |

Isomeric SMILES |

CC[C@H]1[C@@]2(C(=O)C(=C(O2)[C@H](CC(C([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](CC(O4)C)N(C)C)O)(C)O)C)C)C |

Canonical SMILES |

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |

Synonyms |

L53-18 A sporeamicin A SRM-A |

Origin of Product |

United States |

Foundational & Exploratory

Sporeamicin A: A Technical Guide to its Discovery, Isolation, and Characterization from Saccharopolyspora

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Sporeamicin A, a novel macrolide antibiotic produced by the actinomycete Saccharopolyspora sp. strain L53-18. This document details the fermentation process, a multi-step purification protocol, and the physicochemical properties of the compound. All experimental protocols are presented with detailed methodologies to facilitate replication and further research.

Discovery of this compound

This compound is a novel erythromycin-type antibiotic isolated from the culture filtrate of Saccharopolyspora sp. strain L53-18.[1] The producing organism was identified and taxonomically assigned based on its morphological and chemical characteristics.[1] this compound exhibits potent activity against a wide range of Gram-positive bacteria.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C37H63NO12 | [1] |

| Molecular Weight | 713.9 g/mol | Calculated |

| Appearance | Colorless prisms (from ethanolic solutions) | [1] |

| UV Absorption (λmax) | 276 nm | [1] |

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Saccharopolyspora sp. L53-18. The following protocol is based on established methods for macrolide production by Saccharopolyspora.

Media Composition

| Medium Type | Component | Concentration (g/L) |

| Seed Medium | Glucose | 10 |

| Soluble Starch | 20 | |

| Yeast Extract | 5 | |

| Peptone | 5 | |

| CaCO3 | 2 | |

| Production Medium | Soluble Starch | 50 |

| Glucose | 20 | |

| Soybean Meal | 30 | |

| (NH4)2SO4 | 3 | |

| K2HPO4 | 1 | |

| MgSO4·7H2O | 1 | |

| CaCO3 | 5 |

Fermentation Protocol

-

Seed Culture: A well-grown slant culture of Saccharopolyspora sp. L53-18 is used to inoculate a 500 mL flask containing 100 mL of sterilized seed medium. The flask is incubated at 28°C for 3 days on a rotary shaker.

-

Intermediate Seed Culture: The first seed culture is then transferred to a 30 L jar fermentor containing 20 L of sterilized seed medium. The cultivation is carried out at 28°C for 2 days with aeration (20 L/min) and agitation (200 rpm).

-

Production Fermentation: The second seed culture is inoculated into a 250 L production tank containing 200 L of sterilized production medium. Fermentation is conducted at 28°C for 4 days with aeration (160 L/min) and agitation (150 rpm). The production of this compound is monitored by bioassay using Sarcina lutea ATCC 9341. A typical yield is approximately 10 µg/mL.

Isolation and Purification of this compound

The following multi-step protocol outlines the isolation and purification of this compound from the fermentation broth.

Experimental Workflow

Figure 1: Workflow for the isolation and purification of this compound.

Detailed Protocols

-

Filtration: The fermentation broth is filtered using diatomaceous earth to separate the mycelial cake from the culture filtrate.

-

Solvent Extraction: The pH of the culture filtrate is adjusted to the alkaline side, and this compound is extracted with an equal volume of chloroform (B151607). The chloroform layer, containing the crude antibiotic, is collected.

-

Concentration: The chloroform extract is concentrated under reduced pressure to yield a crude, oily residue.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from an ethanolic solution to yield colorless prisms.[1]

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques. The following tables present representative data based on its known molecular formula and comparison with similar macrolide antibiotics.

Mass Spectrometry

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]+ | 714.4378 | 714.4375 |

| [M+Na]+ | 736.4197 | 736.4192 |

¹³C NMR Spectroscopy (Representative Data)

| Carbon Type | Chemical Shift Range (δ, ppm) |

| Carbonyl (C=O) | 170-175 |

| Olefinic (C=C) | 120-140 |

| Anomeric (O-C-O) | 95-105 |

| Methoxy (O-CH3) | 55-60 |

| Methylene/Methine (C-O) | 60-80 |

| Methylene/Methine (C-C) | 20-50 |

| Methyl (C-CH3) | 10-25 |

¹H NMR Spectroscopy (Representative Data)

| Proton Type | Chemical Shift Range (δ, ppm) |

| Olefinic (C=CH) | 5.0-6.5 |

| Anomeric (O-CH-O) | 4.5-5.0 |

| Methoxy (O-CH3) | 3.3-3.6 |

| Carbinol (CH-O) | 3.0-4.5 |

| Methylene/Methine (CH2, CH) | 1.0-2.5 |

| Methyl (CH3) | 0.8-1.5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H (hydroxyl) |

| ~2950 | C-H (aliphatic) |

| ~1730 | C=O (ester/lactone) |

| ~1680 | C=C (olefinic) |

| ~1170 | C-O (ether/ester) |

Mechanism of Action

This compound, as a macrolide antibiotic, is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This occurs through its binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.

Figure 2: Proposed mechanism of action for this compound.

References

Unveiling the Source: A Technical Guide to the Identification of the Sporeamicin A-Producing Organism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification and characterization of the organism responsible for producing Sporeamicin A, a novel macrolide antibiotic. The information presented herein is curated for professionals in the fields of microbiology, natural product discovery, and pharmaceutical development, offering a technical framework for understanding the producing microbe and its secondary metabolite.

Executive Summary

This compound is a macrolide antibiotic isolated from the culture filtrate of an actinomycete.[1] The producing organism, designated as strain L53-18, has been taxonomically identified as a member of the genus Saccharopolyspora. This guide details the taxonomic classification of the producing organism, provides standardized protocols for its isolation and identification, and presents a putative biosynthetic pathway for this compound based on analogous macrolide biosynthesis.

Organism Identification and Taxonomy

The organism responsible for the production of this compound is the actinomycete strain L53-18, which has been classified within the genus Saccharopolyspora.[1] Members of this genus are aerobic, Gram-positive, non-acid-alcohol-fast bacteria known for forming branching hyphae.

Morphological and Chemotaxonomic Characteristics

The identification of Saccharopolyspora species relies on a combination of morphological observation and chemotaxonomic analysis. While specific details for strain L53-18 are not exhaustively published, the general characteristics of the genus provide a strong basis for its classification.

| Characteristic | Description |

| Morphology | Formation of aerial and substrate mycelia. Spore chains are produced on the aerial mycelium. |

| Gram Stain | Positive |

| Cell Wall Chemotype | Type IV: Contains meso-diaminopimelic acid (meso-DAP), arabinose, and galactose.[2] |

| Phospholipid Pattern | Type PIII: Contains phosphatidylcholine.[2] |

| Mycolic Acids | Absent[2] |

| Whole-Cell Sugars | Pattern A: Presence of arabinose and galactose.[2] |

Molecular Identification

The definitive identification of bacterial isolates is achieved through 16S rRNA gene sequencing. This method provides a robust phylogenetic placement of the organism.

Experimental Protocols

The following sections detail the methodologies for the isolation, cultivation, characterization, and molecular identification of the this compound-producing organism, as well as the extraction of the antibiotic. These protocols are based on standard techniques for actinomycetes.

Isolation of Saccharopolyspora strain L53-18

Objective: To isolate pure colonies of the this compound-producing organism from a mixed microbial population (e.g., soil sample).

Methodology:

-

Sample Preparation: Prepare a serial dilution of the environmental sample (e.g., 1 g of soil in 9 mL of sterile saline).

-

Plating: Spread aliquots of the dilutions onto various selective agar (B569324) media suitable for actinomycete isolation, such as Starch Casein Agar (SCA) or Arginine Glycerol (B35011) Salt (AGS) medium.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days, observing for the appearance of characteristic actinomycete colonies (dry, chalky, and often pigmented).

-

Purification: Subculture individual colonies onto fresh agar plates to obtain a pure culture.

-

Preservation: Preserve the pure culture in glycerol (20% v/v) at -80°C for long-term storage.

Fermentation for this compound Production

Objective: To cultivate Saccharopolyspora L53-18 in liquid medium to produce this compound.

Methodology:

-

Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a pure culture of Saccharopolyspora L53-18. Incubate at 28°C on a rotary shaker (180-200 rpm) for 48-72 hours.

-

Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). The production medium should be optimized for secondary metabolite production (e.g., a complex medium containing starch, yeast extract, and peptone).

-

Fermentation: Incubate the production culture at 28°C with shaking for 5-10 days. Monitor the fermentation for growth (packed cell volume or dry cell weight) and antibiotic production (e.g., by bioassay or HPLC).

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Methodology:

-

Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as chloroform (B151607) or ethyl acetate.[1] Repeat the extraction multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: The crude extract can be further purified by crystallization.[1] Alternatively, chromatographic techniques such as silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed for purification.

16S rRNA Gene Sequencing for Molecular Identification

Objective: To amplify and sequence the 16S rRNA gene of Saccharopolyspora L53-18 for definitive identification.

Methodology:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the strain using a commercial DNA extraction kit or a standard enzymatic lysis method.

-

PCR Amplification: Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

-

PCR Reaction Mix (50 µL):

-

Template DNA: 10-50 ng

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

dNTP Mix (10 mM): 1 µL

-

Taq DNA Polymerase: 1.25 U

-

10x PCR Buffer: 5 µL

-

Nuclease-free water: to 50 µL

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 min

-

30-35 Cycles:

-

Denaturation: 95°C for 30 sec

-

Annealing: 55°C for 30 sec

-

Extension: 72°C for 1.5 min

-

-

Final Extension: 72°C for 10 min

-

-

-

Verification: Verify the PCR product by agarose (B213101) gel electrophoresis (expected size ~1500 bp).

-

Sequencing: Purify the PCR product and send it for Sanger sequencing.

-

Phylogenetic Analysis: Compare the obtained 16S rRNA gene sequence with sequences in public databases (e.g., NCBI GenBank) using BLAST to determine the closest phylogenetic relatives.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C37H63NO12 | [1] |

| UV Absorption Max (λmax) | 276 nm | [1] |

Note: Data on fermentation titer, extraction yield, and specific biological activity are not publicly available.

Visualizations

The following diagrams illustrate key experimental workflows and the putative biosynthetic pathway for this compound.

Caption: Workflow for isolation, identification, and antibiotic production.

References

The Architecture of Sporeamicin A Biosynthesis: A Technical Guide to its Genetic Blueprint and Molecular Assembly

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway and gene cluster of Sporeamicin A, a macrolide antibiotic with significant therapeutic potential. This whitepaper provides a detailed analysis of the molecular machinery responsible for the production of this complex natural product, offering insights for future bioengineering and drug discovery efforts.

This compound, also known as Spiramycin (B21755), is a 16-membered macrolide antibiotic produced by soil-dwelling bacteria of the genus Streptomyces, notably Streptomyces ambofaciens and Streptomyces spiramyceticus.[1][2] Its intricate structure, consisting of a polyketide lactone core known as platenolide, is adorned with three deoxyhexose sugars: mycaminose, forosamine, and mycarose.[1][3][4] These sugar moieties are crucial for its antibacterial activity.[4] This guide will dissect the genetic and enzymatic steps that govern the assembly of this potent antibiotic.

Data Presentation: Quantitative Analysis of this compound Production

The production of this compound is a tightly regulated and complex process. Genetic manipulation of the biosynthetic gene cluster can have a profound impact on the final yield of the antibiotic. The following table summarizes the quantitative production of this compound in wild-type Streptomyces ambofaciens and various mutant strains with inactivated glycosyltransferase genes.

| Strain | Genotype | This compound Production (mg/L) | Reference |

| S. ambofaciens ATCC 15154 (Parental) | Wild-Type | 107 | --INVALID-LINK-- |

| Strain 6-37 | Nitrosoguanidine mutant | 181 | --INVALID-LINK-- |

| High-producing mutant | Nitrosoguanidine mutant | 373 | --INVALID-LINK-- |

| Optimized Fermentation | High-producing mutant | 1,728 | --INVALID-LINK-- |

| S. ambofaciens XC 1-29 (Parental) | Wild-Type | - | --INVALID-LINK-- |

| S. ambofaciens XC 2-37 | Oil tolerant mutant | +9% over parent | --INVALID-LINK-- |

| S. ambofaciens XC 2-37 (Optimized) | Oil tolerant mutant | +61.8% over parent | --INVALID-LINK-- |

| S. ambofaciens OSC2 (Wild-Type) | Wild-Type | Present | --INVALID-LINK-- |

| SPM121 | Δsrm5 (glycosyltransferase) | Absent | --INVALID-LINK-- |

| SPM108 | Δsrm29 (glycosyltransferase) | Absent | --INVALID-LINK-- |

| SPM110 | Δsrm38 (glycosyltransferase) | Absent | --INVALID-LINK-- |

| SPM109 | Δsrm30 (glycosyltransferase) | Present | --INVALID-LINK-- |

The this compound Biosynthetic Gene Cluster

The genetic instructions for this compound biosynthesis are encoded in a large gene cluster spanning over 85 to 92 kilobases of DNA.[1][5] This cluster contains approximately 41 to 45 genes responsible for the synthesis of the polyketide backbone, the production and attachment of the deoxysugars, regulation of the pathway, and self-resistance mechanisms.[1][6]

The core of the biosynthetic machinery is a Type I polyketide synthase (PKS), a large, modular enzyme complex that assembles the platenolide lactone ring from simple carboxylic acid precursors.[1] The gene cluster also harbors a suite of genes dedicated to the biosynthesis of the three deoxyhexose sugars: mycaminose, forosamine, and mycarose.[1][3] Following the synthesis of the platenolide core, these sugars are sequentially attached by three specific glycosyltransferases, a critical step for the antibiotic's biological activity.[4]

Experimental Protocols

A fundamental understanding of the this compound biosynthetic pathway has been achieved through a combination of genetic and biochemical experiments. Below are detailed methodologies for key experimental procedures.

Gene Knockout in Streptomyces via PCR-Targeting

This protocol outlines the generation of targeted gene deletions in Streptomyces to investigate the function of specific genes within the biosynthetic cluster.

-

Primer Design and PCR Amplification: Design primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-22 nucleotide sequences for amplifying a resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV). Perform PCR to amplify the disruption cassette with the flanking homology arms.

-

Preparation of Electrocompetent E. coli and Transformation: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the Redγβα recombination system. Transform the purified PCR product into these cells via electroporation.

-

Selection and Verification in E. coli: Select for transformants on antibiotic-containing media. Isolate the cosmid DNA containing the disrupted gene and verify the correct insertion by PCR and restriction digestion.

-

Intergeneric Conjugation: Introduce the modified cosmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) and transfer it to the recipient Streptomyces strain via conjugation.

-

Selection of Streptomyces Exconjugants: Select for exconjugants on media containing the appropriate antibiotics to select for the transferred cosmid and counter-select against the E. coli donor.

-

Screening for Double Crossover Events: Screen the exconjugants for the desired double crossover event, which results in the replacement of the wild-type gene with the disruption cassette. This is typically identified by a specific antibiotic resistance phenotype (e.g., apramycin resistant, kanamycin (B1662678) sensitive if the cosmid backbone carries a kanamycin resistance gene).

-

Confirmation of Gene Knockout: Confirm the gene knockout in the putative mutants by PCR analysis and Southern blotting to ensure the correct genomic integration.

Heterologous Expression of this compound Genes

This protocol describes the expression of genes from the this compound cluster in a different host organism to characterize their function.

-

Vector Construction: Clone the gene of interest from the this compound biosynthetic gene cluster into an appropriate E. coli-Streptomyces shuttle vector under the control of a suitable promoter (e.g., the strong, constitutive ermEp* promoter or an inducible promoter).

-

Transformation of E. coli: Transform the expression construct into an E. coli strain for plasmid propagation and verification (e.g., DH5α).

-

Intergeneric Conjugation: Introduce the verified plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) and transfer it to a suitable heterologous Streptomyces host (e.g., S. coelicolor or S. lividans) via conjugation.

-

Selection of Heterologous Host: Select for Streptomyces exconjugants containing the expression vector on appropriate antibiotic-containing media.

-

Cultivation and Induction: Cultivate the recombinant Streptomyces strain under conditions suitable for protein expression. If an inducible promoter is used, add the specific inducer at the appropriate time.

-

Analysis of Gene Product: Analyze the culture for the production of the expected small molecule product by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), or analyze cell lysates for the presence of the expressed protein by SDS-PAGE and Western blotting.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript levels of genes within the this compound cluster, providing insights into their regulation.

-

RNA Isolation: Isolate total RNA from Streptomyces mycelia grown to the desired developmental stage using a robust extraction method, such as the TRIzol method, followed by DNase treatment to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer and assess its integrity using agarose (B213101) gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to an internal control gene (e.g., hrdB) that is constitutively expressed.

Visualizing the Pathway and its Regulation

To provide a clear and concise representation of the complex molecular processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound, from precursors to the final product.

Experimental Workflow for Gene Function Analysis

Caption: A typical experimental workflow for determining the function of a gene in the this compound biosynthetic pathway.

Regulatory Cascade of this compound Biosynthesis

Caption: The regulatory network controlling the expression of this compound biosynthetic genes.

Conclusion

The study of the this compound biosynthetic pathway provides a fascinating example of the intricate molecular logic that governs the production of complex natural products. A thorough understanding of its gene cluster and the functions of the encoded enzymes is paramount for the rational design of novel antibiotics and the improvement of production yields. This technical guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations into this important class of antimicrobial agents. While significant progress has been made, further biochemical characterization, including detailed enzyme kinetic studies, will be crucial to fully elucidate the catalytic mechanisms at play and to unlock the full potential of this remarkable biosynthetic machinery.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosylation steps during spiramycin biosynthesis in Streptomyces ambofaciens: involvement of three glycosyltransferases and their interplay with two auxiliary proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The regulatory genes involved in spiramycin and bitespiramycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Sporeamicin A: An In-depth Technical Guide on its Predicted Antibacterial Spectrum Against Gram-positive Pathogens

Disclaimer: Publicly available quantitative data on the antibacterial spectrum of Sporeamicin A is limited. This guide will utilize data from the closely related and well-studied 16-membered macrolide antibiotic, Spiramycin (B21755), as a representative model to provide a comprehensive technical overview. This compound is a novel macrolide antibiotic that has demonstrated activity against a wide variety of Gram-positive bacteria.

Antibacterial Spectrum of Spiramycin

Spiramycin, a macrolide antibiotic produced by Streptomyces ambofaciens, exhibits a broad spectrum of activity primarily against Gram-positive bacteria. Its efficacy extends to a range of clinically significant pathogens, making it a valuable agent in treating various infections. The antibacterial action of spiramycin is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, although bactericidal effects can be observed at higher concentrations against highly sensitive strains.[1][2]

The spectrum of activity for spiramycin includes, but is not limited to:

-

Staphylococci: Including Staphylococcus aureus.

-

Streptococci: Including Streptococcus pyogenes (Group A Streptococcus) and Streptococcus pneumoniae.

-

Enterococci: Such as Enterococcus faecalis.

-

Other Gram-positive rods: Including Listeria monocytogenes.

Notably, spiramycin may retain activity against some bacterial strains that have developed resistance to 14- and 15-membered macrolides like erythromycin.[3] Resistance to macrolides most commonly occurs through post-transcriptional methylation of the 23S ribosomal RNA.[3]

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Spiramycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Spiramycin against various Gram-positive pathogens, providing a quantitative measure of its in vitro activity. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

| Gram-positive Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (erythromycin-sensitive) | 0.25 - 2 | 0.5 | 1 |

| Staphylococcus aureus (erythromycin-resistant) | 1 - >128 | 4 | 64 |

| Streptococcus pyogenes | 0.06 - 1 | 0.12 | 0.25 |

| Streptococcus pneumoniae (penicillin-sensitive) | 0.06 - 0.5 | 0.12 | 0.25 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.12 - 2 | 0.5 | 1 |

| Enterococcus faecalis | 1 - 8 | 2 | 4 |

| Listeria monocytogenes | 0.5 - 4 | 1 | 2 |

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The values presented are a synthesis of reported ranges in scientific literature.

Mechanism of Action

Like other macrolide antibiotics, spiramycin inhibits bacterial protein synthesis.[1][2] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[1][3][4] The binding site is located in the nascent peptide exit tunnel, which is the path newly synthesized polypeptide chains take to leave the ribosome.[5]

By binding within this tunnel, spiramycin partially obstructs the passage of the growing polypeptide chain.[5] This interference leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein elongation and, consequently, bacterial growth.[3][6]

Signaling Pathway Diagram: Inhibition of Bacterial Protein Synthesis by Spiramycin

Caption: Mechanism of Spiramycin's inhibition of bacterial protein synthesis.

Experimental Protocols

The determination of the antibacterial spectrum of an antibiotic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against various pathogens. The broth microdilution method is a standardized and widely used protocol for this purpose.

Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

This protocol is a generalized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of Spiramycin at a known concentration.

-

Bacterial Strains: Use pure, overnight cultures of the Gram-positive pathogens to be tested.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, turbidimeter or spectrophotometer.

2. Inoculum Preparation:

-

Select several colonies of the test bacterium from an agar (B569324) plate and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the Spiramycin stock solution in CAMHB directly in the 96-well plate. This creates a gradient of antibiotic concentrations.

-

A typical dilution series might range from 128 µg/mL down to 0.06 µg/mL.

4. Inoculation and Incubation:

-

Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Experimental Workflow Diagram

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While specific quantitative data for this compound remains elusive in public databases, its classification as a 16-membered macrolide allows for a strong inferential understanding of its antibacterial properties based on the well-documented profile of Spiramycin. Spiramycin demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is a well-established and effective antimicrobial strategy. The provided data and protocols for Spiramycin serve as a robust framework for researchers and drug development professionals interested in the potential of this compound and other related macrolides. Further dedicated research is necessary to elucidate the specific antibacterial spectrum and clinical potential of this compound.

References

- 1. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

In Vitro Biological Properties of Sporeamicin A: A Technical Overview

Introduction

Sporeamicin A is a macrolide antibiotic isolated from a species of Saccharopolyspora.[1] As a member of the macrolide class, which includes well-studied compounds like erythromycin (B1671065) and spiramycin (B21755), this compound exhibits a characteristic spectrum of activity primarily against Gram-positive bacteria.[1] This technical guide provides an in-depth overview of the in vitro biological properties of this compound, drawing upon the extensive research conducted on the closely related and structurally similar macrolide, spiramycin, to elucidate its mechanism of action, antimicrobial and anti-inflammatory activities, and cytotoxicity. The data and experimental protocols presented herein are based on established methodologies for evaluating macrolide antibiotics, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Antimicrobial Activity

This compound has demonstrated in vitro activity against a wide variety of Gram-positive bacteria.[1] The antimicrobial action of macrolides, including this compound, stems from their ability to inhibit bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which in turn prevents the translocation step of protein elongation, ultimately leading to a bacteriostatic effect.[2][3][4] At high concentrations, macrolides may exhibit bactericidal properties against highly sensitive strains.[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of Spiramycin against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Varies (sensitive strains) |

| Streptococcus pyogenes | Varies |

| Streptococcus pneumoniae | Varies |

| Legionella spp. | Varies |

| Mycoplasma spp. | Varies |

| Chlamydia spp. | Varies |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a bacterial suspension, which is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the final desired inoculum concentration.

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound (or spiramycin) is prepared in CAMHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the antibiotic dilutions. The microtiter plate also includes a growth control (no antibiotic) and a sterility control (no bacteria). The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Diagram 1: Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity

The in vitro cytotoxicity of macrolides is an important parameter in drug development. For spiramycin, cytotoxicity has been evaluated against various cell lines, often using the MTT assay. Studies on NIH/3T3 fibroblast cells have shown that spiramycin is generally non-toxic at lower concentrations and for shorter exposure times (24 and 48 hours), with some reduction in cell viability observed at higher concentrations (50 and 100 μM) after longer exposure (72 hours).[5]

Table 2: Cytotoxicity of Spiramycin against NIH/3T3 Fibroblast Cells.

| Concentration (µM) | Exposure Time (hours) | Cell Viability (%) |

| 3.13 - 100 | 24 | Not significantly reduced |

| 3.13 - 100 | 48 | Not significantly reduced |

| 50 | 72 | Significantly reduced |

| 100 | 72 | Significantly reduced |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: NIH/3T3 fibroblast cells are seeded into a 96-well plate at a density of 5x10^3 cells per well and incubated in a humidified 5% CO2 atmosphere at 37°C to allow for cell attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of this compound (or spiramycin) for different time periods (e.g., 24, 48, and 72 hours).[5]

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 4 hours.[5]

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Diagram 2: Experimental Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory properties of macrolides like spiramycin. In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, spiramycin has been shown to significantly decrease the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin (IL)-1β, and IL-6.[6][7] This anti-inflammatory effect is attributed to the inhibition of the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK and JNK, as well as the inactivation and subsequent nuclear translocation of nuclear factor κB (NF-κB).[6][7]

Table 3: Anti-inflammatory Effects of Spiramycin on LPS-stimulated RAW 264.7 Macrophages.

| Mediator/Cytokine | Effect of Spiramycin |

| Nitric Oxide (NO) | Significantly decreased |

| Interleukin-1β (IL-1β) | Significantly decreased |

| Interleukin-6 (IL-6) | Significantly decreased |

| iNOS expression | Inhibited |

| Phosphorylation of ERK and JNK (MAPKs) | Inhibited |

| NF-κB activation | Inhibited |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The production of NO can be indirectly measured by quantifying the amount of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured and stimulated with LPS in the presence or absence of various concentrations of this compound (or spiramycin).

-

Collection of Supernatant: After the incubation period, the cell culture supernatant is collected.

-

Griess Assay: An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

Diagram 3: Signaling Pathway of Spiramycin's Anti-inflammatory Action

Caption: Inhibition of NF-κB and MAPK signaling pathways by spiramycin.

Conclusion

This compound, as a macrolide antibiotic, is expected to share many of the in vitro biological properties of its well-characterized counterpart, spiramycin. These properties include potent antimicrobial activity against Gram-positive bacteria through the inhibition of protein synthesis, a generally favorable cytotoxicity profile at therapeutic concentrations, and promising anti-inflammatory effects mediated by the suppression of key pro-inflammatory signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Further studies are warranted to establish the specific quantitative parameters for this compound and to fully elucidate its pharmacological profile.

References

- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Spiramycin used for? [synapse.patsnap.com]

- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 5. europeanreview.org [europeanreview.org]

- 6. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Sporeamicin A: A Technical Overview of a Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sporeamicin A, a macrolide antibiotic. It covers the chemical properties, biological activity, and the methodologies for its production and characterization, based on available scientific literature. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is a novel macrolide antibiotic isolated from the actinomycete, Saccharopolyspora strain L53-18.[1] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C37H63NO12 | [1] |

| Molecular Weight | 713.9 g/mol | Calculated |

| Appearance | Colorless prisms (from ethanolic solutions) | [1] |

| UV Absorption Peak | 276 nm | [1] |

| Producing Organism | Saccharopolyspora sp. (strain L53-18) | [1] |

Biological Activity

This compound has demonstrated significant in vitro activity against a variety of Gram-positive bacteria.[2] In vivo studies have also confirmed its efficacy. In mouse protection tests, this compound was effective against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[2] Furthermore, pharmacokinetic studies in rats have indicated that this compound can achieve higher plasma and tissue concentrations compared to erythromycin (B1671065) stearate.[2] An important characteristic of this compound is its stability in the presence of human serum, although it does exhibit binding to serum proteins.[2]

Experimental Protocols

While the full, detailed experimental protocols for the fermentation, isolation, and characterization of this compound are contained within the primary scientific literature, this guide provides a high-level summary of the methodologies employed.

Fermentation of Saccharopolyspora sp. L53-18

The production of this compound is achieved through the fermentation of Saccharopolyspora sp. strain L53-18. While the specific media composition and fermentation parameters for optimal production are proprietary to the original research, a general approach for the cultivation of actinomycetes for antibiotic production involves the following steps:

-

Strain Cultivation: A pure culture of Saccharopolyspora sp. L53-18 is grown on a suitable agar (B569324) medium to generate a robust inoculum.

-

Seed Culture: The inoculum is transferred to a liquid seed medium and incubated to produce a high-density culture.

-

Production Fermentation: The seed culture is then used to inoculate a larger production-scale fermenter containing a specialized medium designed to promote the synthesis of secondary metabolites like this compound. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the antibiotic from other metabolites and media components.[1]

-

Extraction: The culture filtrate is extracted with an organic solvent, such as chloroform, to transfer this compound from the aqueous phase to the organic phase.[1]

-

Purification: The crude extract is then subjected to purification steps.

-

Crystallization: The purified this compound is crystallized from a solvent like ethanol (B145695) to yield colorless prisms.[1]

Determination of In Vitro Antibacterial Activity

The antibacterial activity of this compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This is generally performed using a broth microdilution or agar dilution method.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the discovery and characterization of a novel antibiotic such as this compound. Due to the limited publicly available information on the specific signaling pathways affected by this compound, a detailed pathway diagram cannot be provided at this time.

References

Sporeamicin A: An In-Depth Technical Guide to its Stability in Human Serum

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the stability of Sporeamicin A in human serum is limited. This guide summarizes the existing findings and provides a framework for analysis based on standard methodologies for macrolide antibiotics. The experimental protocols and pathways described herein are generalized and should be adapted and validated for specific research purposes.

Executive Summary

This compound, a macrolide antibiotic, has been reported to be stable in the presence of human serum based on in vitro studies.[1] This inherent stability is a promising characteristic for its potential therapeutic development. However, detailed quantitative data on its degradation kinetics, the precise impact of serum protein binding, and its metabolic fate in human serum are not extensively documented in publicly accessible literature. This technical guide provides the available information on this compound and outlines standard experimental protocols and potential metabolic pathways relevant to macrolide antibiotics, offering a foundational resource for researchers in this field.

Stability of this compound in Human Serum

The primary evidence for the stability of this compound in human serum comes from a study by Morishita et al. (1992), which states that "In vitro studies indicated that the this compound was stable in the presence of human serum, although it was bound to serum proteins."[1] This qualitative assessment suggests that the compound does not rapidly degrade upon exposure to the enzymatic and chemical environment of human serum.

Quantitative Data

Currently, there is no publicly available quantitative data on the half-life or degradation rate of this compound in human serum. To facilitate further research and provide a comparative baseline, the following table summarizes stability data for a related 16-membered macrolide antibiotic, spiramycin (B21755). It is crucial to note that these values are not directly transferable to this compound and experimental determination is necessary.

| Compound | Matrix | Parameter | Value | Reference |

| Spiramycin | Human Serum | Elimination Half-life | 6.2 - 7.7 hours | [2] |

Experimental Protocols

To quantitatively assess the stability of this compound in human serum, a standardized in vitro stability assay can be employed. The following protocol is a generalized workflow that can be adapted for this purpose.

In Vitro Serum Stability Assay Protocol

Objective: To determine the rate of degradation of this compound when incubated in human serum over time.

Materials:

-

This compound

-

Human serum (pooled, from a reputable commercial source)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction

-

High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

-

Incubation:

-

Pre-warm human serum to 37°C.

-

Spike the human serum with the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent from the stock solution should be minimal (<1%) to avoid protein precipitation.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-drug mixture.

-

-

Sample Processing:

-

Immediately quench the reaction by adding a cold protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).

-

Vortex the sample vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully collect the supernatant.

-

Analyze the concentration of the remaining this compound in the supernatant using a validated HPLC or LC-MS method.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the half-life (t½) of this compound in human serum by fitting the data to a first-order decay model.

-

Serum Protein Binding Assay Protocol

Objective: To quantify the extent to which this compound binds to human serum proteins.

Materials:

-

This compound

-

Human serum

-

Equilibrium dialysis or ultrafiltration apparatus

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical instrumentation (HPLC or LC-MS)

Procedure (using Equilibrium Dialysis):

-

Apparatus Setup: Prepare the equilibrium dialysis cells with a semi-permeable membrane that allows the passage of small molecules like this compound but retains proteins.

-

Sample Loading:

-

In one chamber of the dialysis cell, add human serum spiked with a known concentration of this compound.

-

In the other chamber, add an equal volume of PBS.

-

-

Equilibration:

-

Incubate the dialysis cells at 37°C with gentle agitation for a sufficient period to allow equilibrium to be reached (typically 18-24 hours).

-

-

Sample Collection:

-

After incubation, collect samples from both the serum chamber and the buffer chamber.

-

-

Analysis:

-

Determine the concentration of this compound in both chambers using a validated analytical method.

-

-

Calculation:

-

The percentage of protein binding can be calculated using the following formula: % Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] * 100 Where the "Total Concentration" is from the serum chamber and the "Free Concentration" is from the buffer chamber.

-

Potential Signaling and Metabolic Pathways

The specific metabolic pathways and signaling interactions of this compound have not been elucidated. However, based on the metabolism of other macrolide antibiotics, several possibilities can be considered.

Potential Metabolic Degradation Pathway

Macrolide antibiotics can be metabolized through various enzymatic reactions, primarily in the liver. While serum has lower metabolic activity compared to the liver, some enzymatic degradation can occur. A potential, though unconfirmed, degradation pathway could involve hydrolysis of the lactone ring or modifications of the sugar moieties.

Caption: Potential metabolic degradation pathways for this compound in serum.

Visualizations

Experimental Workflow for Serum Stability Assay

The following diagram illustrates the general workflow for conducting an in vitro serum stability assay.

Caption: Workflow for in vitro serum stability assessment of this compound.

Logical Relationship for Serum Protein Binding Analysis

The diagram below outlines the logical steps involved in determining the extent of serum protein binding.

Caption: Logical workflow for determining serum protein binding of this compound.

References

An In-depth Technical Guide to the Basic Pharmacology of Spiramycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental pharmacology of Spiramycin, a macrolide antibiotic. Due to the limited availability of public domain data on Sporeamicin A, this document focuses on the closely related and well-researched compound, Spiramycin, as a representative macrolide of the same class.

Mechanism of Action

Spiramycin exerts its bacteriostatic action by inhibiting protein synthesis within susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. By binding to the 50S ribosomal subunit, Spiramycin effectively blocks the translocation step of protein synthesis. This action prevents the growing polypeptide chain from moving from the A-site to the P-site on the ribosome, thereby halting the elongation of the protein. At higher concentrations, it can exhibit bactericidal effects against highly sensitive bacterial strains.

Sporeamicin A: A Technical Guide to Fermentation and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fermentation and purification processes for Sporeamicin A, a macrolide antibiotic. The information presented is curated for professionals in the fields of microbiology, biotechnology, and pharmaceutical sciences, offering detailed methodologies and quantitative data to support research and development efforts.

Introduction to this compound

This compound is a novel macrolide antibiotic isolated from the culture filtrate of Saccharopolyspora species, specifically strain L53-18.[1] Like other macrolides, it exhibits strong activity against a variety of Gram-positive bacteria. This guide outlines the critical steps for its production and isolation, from submerged fermentation of the producing microorganism to the final purification of the active compound.

Fermentation of this compound

The production of this compound is achieved through submerged fermentation of a Saccharopolyspora species. Optimization of fermentation parameters is crucial for maximizing the yield and productivity of the antibiotic.

Producing Microorganism

The microorganism responsible for the production of this compound is a strain of Saccharopolyspora.[1] This genus of actinomycetes is known for producing a variety of secondary metabolites, including other important macrolide antibiotics such as erythromycin (B1671065) and spinosad.

Fermentation Medium and Conditions

While specific data for this compound is limited, a typical fermentation process for macrolide production by Saccharopolyspora can be extrapolated. The optimization of media components and culture conditions is a critical step in achieving high titers.

Table 1: Representative Fermentation Parameters for Macrolide Production by Saccharopolyspora spp.

| Parameter | Optimized Value/Range | Reference Compound(s) |

| Carbon Source | Molasses (60 g/L), Glucose, Soluble Starch | Erythromycin[2][3] |

| Nitrogen Source | Corn Steep Liquor, Soybean Flour, Ammonium Sulfate | Erythromycin[2] |

| Precursor | n-propanol (1% v/v) | Erythromycin[2] |

| Temperature | 28-34 °C | Erythromycin[3][4] |

| pH | 6.8 - 7.2 | Erythromycin |

| Agitation | 200 - 400 rpm | Platensimycin[5] |

| Aeration | Maintained Dissolved Oxygen > 20% | Platensimycin[5] |

| Fermentation Time | 144 - 168 hours | Erythromycin[2] |

| Typical Titer | 500 - 1500 mg/L | Erythromycin, Platensimycin[3][5] |

Note: The data in this table is based on the production of related macrolides by Saccharopolyspora and Streptomyces and should be considered as a starting point for the optimization of this compound production.

Experimental Protocol: Submerged Fermentation

This protocol describes a general procedure for the submerged fermentation of Saccharopolyspora for the production of this compound.

-

Inoculum Preparation:

-

Aseptically transfer a loopful of a sporulated culture of Saccharopolyspora sp. from an agar (B569324) slant to a 250 mL flask containing 50 mL of seed medium.

-

Incubate the seed culture at 30°C on a rotary shaker at 250 rpm for 48-72 hours until dense growth is achieved.

-

-

Production Fermentation:

-

Inoculate a 2 L production fermenter containing 1.5 L of optimized production medium with the seed culture (5-10% v/v).

-

Maintain the fermentation parameters as outlined in Table 1 (e.g., temperature at 30°C, pH controlled at 7.0).

-

Provide sterile air and agitation to maintain a dissolved oxygen level above 20%.

-

Monitor the fermentation for key parameters such as pH, dissolved oxygen, substrate consumption, and antibiotic production over the course of 144-168 hours.

-

Antibiotic titer can be monitored by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).

-

Fermentation Workflow

Caption: A simplified workflow for the fermentation of this compound.

Purification of this compound from Culture Broth

The recovery and purification of this compound from the fermentation broth is a multi-step process involving extraction and crystallization or chromatographic separation.

Extraction

The first step in purification is the extraction of this compound from the culture broth. This is typically achieved using a water-immiscible organic solvent.

Table 2: Representative Purification Parameters for Macrolides

| Purification Step | Parameter | Typical Value/Range | Reference Compound(s) |

| Extraction Solvent | Chloroform (B151607) or Ethyl Acetate | - | This compound, Spiramycin[1] |

| Solvent to Broth Ratio | 1:1 to 3:1 (v/v) | General Practice | |

| Extraction pH | Adjusted to alkaline (pH 8.0-9.0) | General Practice | |

| Crystallization Solvent | Ethanol | This compound[1] | |

| Column Chromatography | Reversed-phase C18 | Spiramycin[6] | |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Buffer | Spiramycin[6][7] | |

| Overall Yield | 60-80% (from crude extract) | General Estimate | |

| Final Purity | >95% (by HPLC) | General Target |

Note: This data is generalized for macrolide purification and should be optimized for this compound.

Experimental Protocol: Purification

This protocol outlines a general procedure for the purification of this compound from the culture broth.

-

Broth Clarification:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

-

Solvent Extraction:

-

Adjust the pH of the clarified broth to 8.0-9.0 with a suitable base (e.g., NaOH).

-

Extract the broth with an equal volume of chloroform or ethyl acetate. Repeat the extraction 2-3 times.

-

Pool the organic phases and concentrate under reduced pressure to obtain a crude extract.

-

-

Crystallization:

-

Dissolve the crude extract in a minimal amount of a suitable solvent, such as hot ethanol.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Chromatographic Polishing (Optional):

-

For higher purity, the crystallized this compound can be further purified by column chromatography.

-

Dissolve the crystals in a suitable solvent and load onto a reversed-phase C18 column.

-

Elute with a gradient of acetonitrile in water or methanol in a suitable buffer.

-

Collect fractions and analyze for the presence of this compound by HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

-

Purification Workflow

Caption: A general workflow for the purification of this compound.

Putative Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound.

Conclusion

This technical guide provides a comprehensive framework for the fermentation and purification of this compound. While specific quantitative data for this compound remains limited in publicly available literature, the protocols and data presented for related macrolides produced by Saccharopolyspora offer a robust starting point for research and process development. Further optimization of fermentation and purification parameters will be crucial for achieving high-yield and high-purity production of this promising antibiotic. The elucidation of the specific biosynthetic pathway of this compound will also open avenues for metabolic engineering to enhance its production.

References

- 1. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improvement of erythromycin production by Saccharopolyspora erythraea in molasses based medium through cultivation medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glsciences.cn [glsciences.cn]

- 7. Efficient and simple HPLC method for spiramycin determination in urine samples and in pharmaceutical tablets | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Sporeamicin A Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Sporeamicin A, a novel investigational antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This protocol is based on the widely accepted broth microdilution method, a standard for antimicrobial susceptibility testing.[1][5][6]

Principle of the Method

The broth microdilution method is a technique used to determine the susceptibility of microorganisms to antimicrobial agents.[1][6] The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.[7] Following incubation, the plates are examined for visible signs of bacterial growth, such as turbidity or pellet formation.[6][7] The MIC is identified as the lowest concentration of this compound at which there is no visible growth.[6][8]

Materials and Reagents

-

This compound powder

-

Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™ as quality control strains)

-

Sterile 96-well microtiter plates with lids

-

Sterile single and multichannel pipettes and tips

-

Sterile reagent reservoirs

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or nephelometer

-

Vortex mixer

Experimental Protocol

3.1. Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in a suitable solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The stock solution should be at least 10 times the highest concentration to be tested.[7]

-

Ensure the stock solution is well-dissolved and sterile (filter sterilization may be necessary if the solvent is not sterile).

3.2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. A spectrophotometer can be used for verification.[7]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

3.3. Broth Microdilution Procedure

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the wells in the first column of the plate. This results in a 1:2 dilution of the stock solution.

-

Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no antibiotic, no bacteria).

-

Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. This brings the final volume in these wells to 200 µL.

3.4. Incubation and Interpretation

-

Cover the microtiter plate with a lid to prevent evaporation and contamination.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[5][6]

-

After incubation, visually inspect the plate for bacterial growth. Growth is indicated by turbidity or the formation of a cell pellet at the bottom of the well. The sterility control (column 12) should remain clear, and the growth control (column 11) should show distinct turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6][7]

Data Presentation

The following table summarizes hypothetical MIC values for this compound against common quality control bacterial strains.

| Microorganism | ATCC® No. | This compound MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 |

| Enterococcus faecalis | 29212 | 2 |

| Escherichia coli | 25922 | 8 |

| Pseudomonas aeruginosa | 27853 | 32 |

| Streptococcus pneumoniae | 49619 | 0.125 |

Visualization

Experimental Workflow for MIC Assay

Caption: Workflow of the broth microdilution MIC assay.

Mechanism of Action Signaling Pathway

Spiramycin (B21755), a macrolide antibiotic, functions by inhibiting bacterial protein synthesis.[9][10] It binds to the 50S subunit of the bacterial ribosome, which in turn blocks the translocation step of protein synthesis.[9][10][11] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, but can be bactericidal at high concentrations.[10]

Caption: Inhibition of bacterial protein synthesis by this compound.

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. idexx.dk [idexx.dk]

- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 11. Spiramycin - BioPharma Notes [biopharmanotes.com]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Sporeamicin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro antimicrobial susceptibility of Sporeamicin A, a macrolide antibiotic. The following protocols are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in assessing the efficacy of this compound against a variety of bacterial strains.

Introduction to this compound

This compound is an erythromycin-type macrolide antibiotic isolated from a species of Saccharopolyspora.[1] It has demonstrated in vitro activity against a broad range of Gram-positive bacteria.[1] Like other macrolide antibiotics, this compound is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the exit of nascent peptide chains.[2][3][4][5][6] Accurate and reproducible antimicrobial susceptibility testing is crucial for determining its spectrum of activity and for the development of potential clinical applications.

Quantitative Data Summary

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive pathogens. These values are provided as an illustrative example for data presentation. Actual MICs must be determined experimentally.

| Bacterial Species | Strain | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 | >128 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 |

| Streptococcus pyogenes | ATCC 19615 | 0.125 | 0.25 |

| Enterococcus faecalis | ATCC 29212 | 2 | 4 |

Experimental Protocols

Standardized methods for AST, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are recommended to ensure accuracy and reproducibility.[7][8]

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the quantitative MIC of an antimicrobial agent.[9][10]

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide (B87167) (DMSO), followed by dilution in water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension from 4-5 pure colonies grown on a non-selective agar (B569324) plate.[7][9] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.[9]

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[9][10]

Materials:

-

This compound-impregnated paper disks (e.g., 15 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[9]

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.[11] Swab the entire surface of a MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[11]

-

Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the area with no visible growth) around each disk in millimeters.[11] Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints. Since this compound is a new agent, these breakpoints would need to be established through correlation with MIC data.

Visualizations

Mechanism of Action of this compound

References

- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 4. What is Spiramycin used for? [synapse.patsnap.com]

- 5. Spiramycin - BioPharma Notes [biopharmanotes.com]

- 6. Spiramycin Disarms Pseudomonas aeruginosa without Inhibiting Growth [mdpi.com]

- 7. chainnetwork.org [chainnetwork.org]

- 8. fda.gov [fda.gov]

- 9. apec.org [apec.org]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: In Vitro Protein Synthesis Inhibition Assay Using Sporeamicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporeamicin A is a macrolide antibiotic that demonstrates potent inhibitory effects on bacterial protein synthesis. This characteristic makes it a subject of interest for antimicrobial research and drug development. Macrolide antibiotics, including this compound, function by binding to the 50S subunit of the bacterial ribosome.[1][2] This interaction disrupts the elongation phase of protein synthesis, ultimately leading to a bacteriostatic effect.[2] In vitro protein synthesis assays provide a robust and controlled environment to quantify the inhibitory activity of compounds like this compound. These cell-free systems allow for the direct measurement of protein synthesis inhibition without the complexities of cellular uptake and metabolism. This document provides a detailed protocol for an in vitro protein synthesis inhibition assay using a luciferase reporter system to determine the inhibitory concentration (IC50) of this compound.

Mechanism of Action